N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a benzothiazole ring fused with a pyrazole ring, which are both known for their diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity . These compounds are often used in the synthesis of hybrid antimicrobials, combining the effects of two or more agents for a more potent antibacterial therapeutic strategy .
Mode of Action
It’s worth noting that similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria . The distinctive mode of action of these compounds is often due to their ability to form complexes with cell-penetrating peptides, leading to faster killing-kinetics towards bacterial cells, creation of pores in the bacterial cell membranes, and negligible haemolytic activity towards human RBCs .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-inflammatory activities, suggesting potential involvement in inflammatory pathways .
Result of Action
Similar compounds have been shown to exhibit potent antibacterial activity, indicating that they may lead to the death of bacterial cells .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other agents, as seen in the case of hybrid antimicrobials .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with enzymes and proteins involved in the pathogenesis of tuberculosis, such as the enzyme DprE1 .
Cellular Effects
Benzothiazole derivatives have been reported to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Molecular Mechanism
Benzothiazole derivatives have been suggested to exert their effects at the molecular level through interactions with biomolecules and changes in gene expression .
Preparation Methods
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with ethyl 4-ethoxybenzoate under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with an appropriate β-keto ester.
Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position, using reagents like halogens or nitro groups.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, leading to the formation of the corresponding carboxylic acid and amine
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and anti-inflammatory properties. .
Biological Research: The compound is used in studies related to cell signaling pathways and enzyme inhibition, particularly in the context of inflammation and cancer research
Industrial Applications: It is explored for its potential use in the synthesis of other bioactive molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be compared with other benzothiazole and pyrazole derivatives:
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzothiazole ring with a pyrazole moiety. Its molecular formula is C13H14N4O2S, with a molecular weight of approximately 302.35 g/mol. The presence of the ethoxy group enhances its solubility and biological activity.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : The reaction between 4-ethoxybenzo[d]thiazole-2-amine and 1-methyl-1H-pyrazole-5-carboxylic acid.
- Coupling Agents : Utilization of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) along with catalysts like 4-dimethylaminopyridine (DMAP).
- Solvent : The reaction is conducted in an organic solvent, commonly dichloromethane (DCM), under controlled conditions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 10.5 | Induction of intrinsic apoptosis |
A549 (Lung) | 12.3 | Inhibition of cell proliferation |
MCF-7 (Breast) | 8.9 | Disruption of cell cycle progression |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains, outperforming some conventional antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 0.015 |
Escherichia coli | 0.025 |
Pseudomonas aeruginosa | 0.030 |
This compound appears to exert its biological effects through several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : The compound modulates various signaling pathways associated with cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : It reduces ROS levels, contributing to its protective effects against oxidative stress.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Study on Cancer Cells : A study published in the Journal of Medicinal Chemistry reported that this compound significantly inhibited the growth of HeLa cells by inducing apoptosis through caspase activation .
- Antimicrobial Efficacy : Another study highlighted its effectiveness against resistant strains of bacteria, making it a potential candidate for developing new antimicrobial agents .
- Pharmacokinetic Studies : Research has also focused on understanding the pharmacokinetics and bioavailability of this compound, which are crucial for its development as a therapeutic agent .
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-3-20-10-5-4-6-11-12(10)16-14(21-11)17-13(19)9-7-8-15-18(9)2/h4-8H,3H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVSHYRHMLPJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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